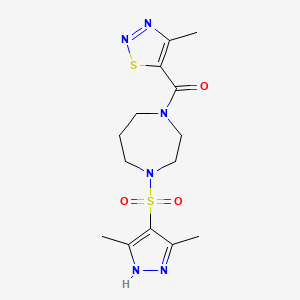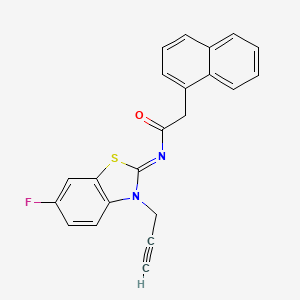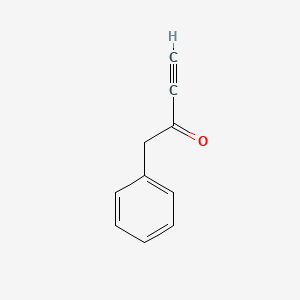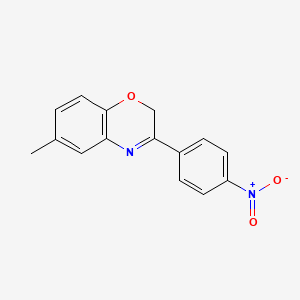
1-Fluoro-1-(iodomethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-1-(iodomethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a fluorine atom and an iodomethyl group attached to the cyclobutane ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-Fluoro-1-(iodomethyl)cyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane, which is then subjected to halogenation reactions.
Halogenation: The cyclobutane is first treated with iodine to introduce the iodomethyl group. This step is often carried out under controlled conditions to ensure selective halogenation.
Fluorination: The iodomethylcyclobutane is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine gas, to introduce the fluorine atom.
Chemical Reactions Analysis
1-Fluoro-1-(iodomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-1-(iodomethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-Fluoro-1-(iodomethyl)cyclobutane exerts its effects involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and products .
Comparison with Similar Compounds
1-Fluoro-1-(iodomethyl)cyclobutane can be compared with other similar compounds such as:
1-Chloro-1-(iodomethyl)cyclobutane: Similar in structure but with a chlorine atom instead of fluorine.
1-Bromo-1-(iodomethyl)cyclobutane: Contains a bromine atom, which affects its chemical properties and reactivity compared to the fluorine-containing compound.
1-Fluoro-1-(bromomethyl)cyclobutane: Similar structure but with a bromomethyl group instead of iodomethyl, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of the fluorine atom.
Properties
IUPAC Name |
1-fluoro-1-(iodomethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FI/c6-5(4-7)2-1-3-5/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODNDTLBHZJSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CI)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)
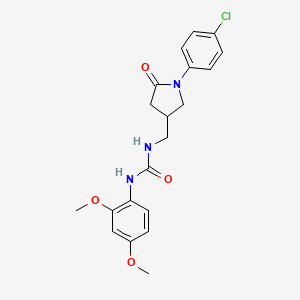
![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)
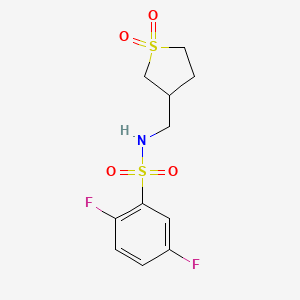
![N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3004628.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
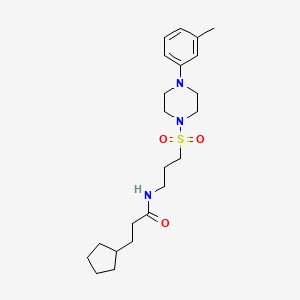
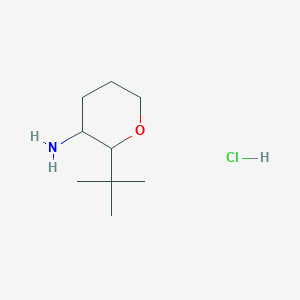
![2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3004633.png)
